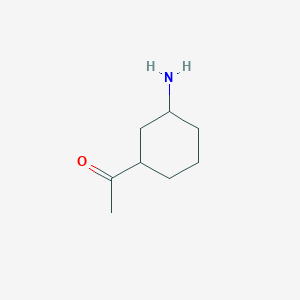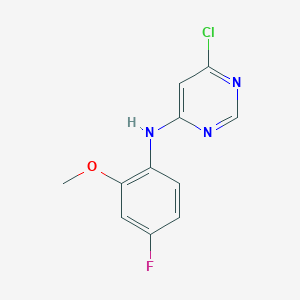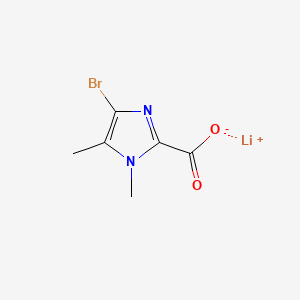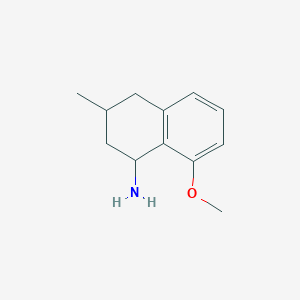
1-(5-Amino-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a compound that belongs to the class of substituted arylamine derivatives
Preparation Methods
The synthesis of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of 5-amino-2-tert-butylphenol with appropriate reagents to form the desired diazinane-dione structure. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on activated carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to angiogenesis and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as protein kinases. These interactions can inhibit the activity of certain kinases, leading to the modulation of cellular processes like angiogenesis and cell proliferation. The pathways involved include the inhibition of kinases such as CDK1, CDK2, and EGFR, which play crucial roles in cell cycle regulation and signal transduction .
Comparison with Similar Compounds
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5-amino-2-tert-butylphenol: This compound is an intermediate in the synthesis of the diazinane-dione derivative and shares similar chemical properties.
Substituted arylamine derivatives: These compounds have similar structures and are used in various pharmaceutical applications due to their ability to interact with protein kinases.
The uniqueness of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione lies in its specific diazinane-dione structure, which provides distinct chemical and biological properties compared to other substituted arylamine derivatives.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7,15H2,1-3H3,(H,16,18,19) |
InChI Key |
ZFEJOEDZINDEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


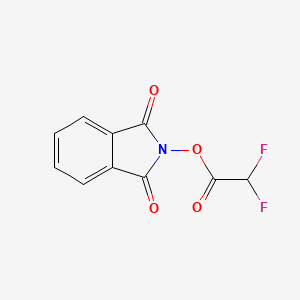
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
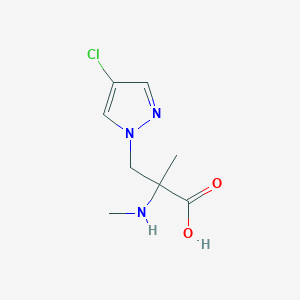
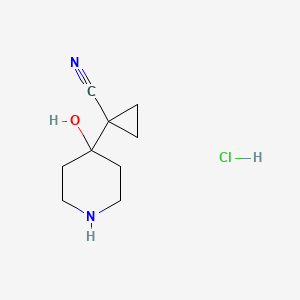
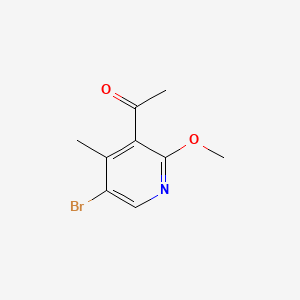
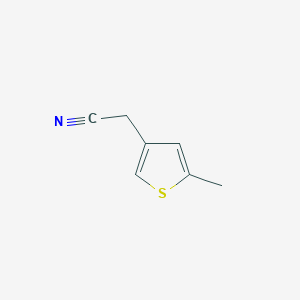
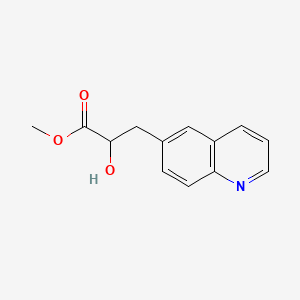
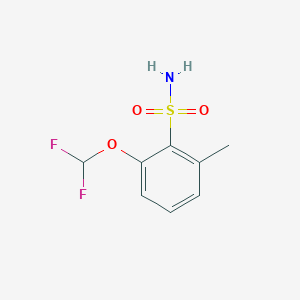
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
